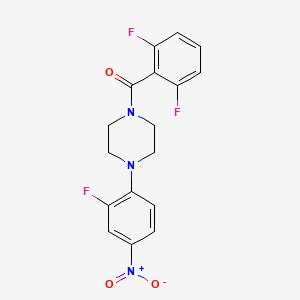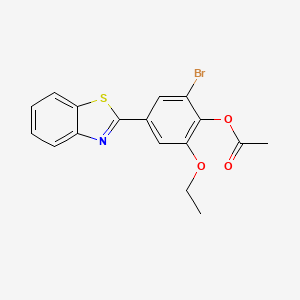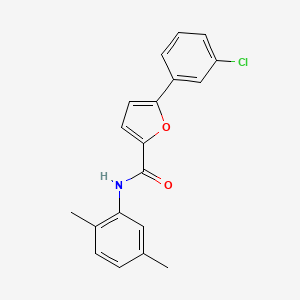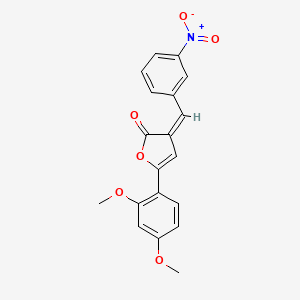![molecular formula C9H13F6NO2 B5192017 1,1-dimethylpropyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5192017.png)
1,1-dimethylpropyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-dimethylpropyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate, also known as AChE (acetylcholinesterase) inhibitor, is a chemical compound that has been used extensively in scientific research. The compound has been found to have a wide range of applications in different fields, including biochemistry, pharmacology, and neuroscience.
Mécanisme D'action
The mechanism of action of 1,1-dimethylpropyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate involves the inhibition of acetylcholinesterase activity. The compound binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which enhances neurotransmission.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. In addition to its ability to enhance neurotransmission, the compound has been shown to have anti-inflammatory and antioxidant properties. It has also been found to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,1-dimethylpropyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate in lab experiments is its ability to selectively inhibit acetylcholinesterase activity. This allows researchers to study the role of acetylcholine in different physiological processes. However, one of the limitations of using this compound is its potential toxicity. High doses of the compound can lead to neurotoxicity and other adverse effects.
Orientations Futures
There are several future directions for research involving 1,1-dimethylpropyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate. One area of interest is the development of new acetylcholinesterase inhibitors with improved selectivity and reduced toxicity. Another area of interest is the use of the compound in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of the compound and its potential applications in different fields.
Méthodes De Synthèse
The synthesis of 1,1-dimethylpropyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate is a multi-step process involving the reaction of several chemicals. The synthesis starts with the reaction of 2,2,2-trifluoro-1-(trifluoromethyl)ethanol with 1,1-dimethylpropylamine to form the intermediate 2,2,2-trifluoro-1-(trifluoromethyl)ethyl-1,1-dimethylpropylamine. This intermediate is then reacted with methyl chloroformate to form the final product, this compound.
Applications De Recherche Scientifique
1,1-dimethylpropyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate has been widely used in scientific research due to its ability to inhibit the activity of acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is involved in many physiological processes, including muscle contraction, heart rate regulation, and cognitive function. By inhibiting the activity of acetylcholinesterase, this compound can increase the concentration of acetylcholine in the synaptic cleft, leading to enhanced neurotransmission.
Propriétés
IUPAC Name |
2-methylbutan-2-yl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F6NO2/c1-4-7(2,3)18-6(17)16-5(8(10,11)12)9(13,14)15/h5H,4H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVMAVHFNWRPTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OC(=O)NC(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(allyloxy)benzyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5191940.png)
![10-[({5-[(2,6-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetyl]-10H-phenothiazine](/img/structure/B5191948.png)

![4-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyridinylmethyl)-2-pyrimidinamine](/img/structure/B5191970.png)
![1-(4-isopropoxybenzyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5191977.png)

![3-butoxy-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5191981.png)

![4-[(4-chlorobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5191988.png)

![1,2-dichloro-3-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzene](/img/structure/B5192007.png)
amino]-N-(2,6-difluorophenyl)benzamide](/img/structure/B5192011.png)
![ethyl 5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-1-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5192016.png)
